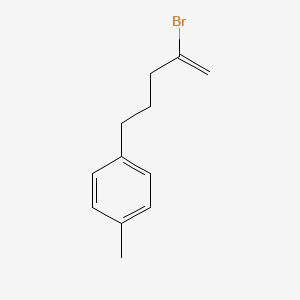

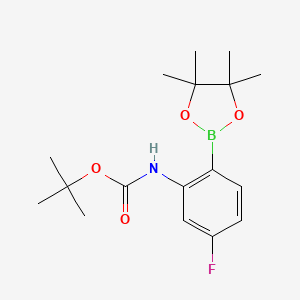

2-Bromo-5-(4-methylphenyl)-1-pentene

Vue d'ensemble

Description

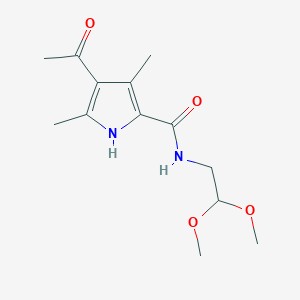

2-Bromo-5-(4-methylphenyl)-1-pentene (BMPP) is a brominated organic compound that belongs to the family of alkenes. It is a colorless liquid with a boiling point of 142°C and a flash point of 79°C. BMPP is used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.

Applications De Recherche Scientifique

Synthesis and Characterization of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives

Research focuses on the synthesis of unsymmetrical mono-carbonyl curcuminoids, utilizing spectroscopic techniques for characterization. The study provides quantum chemical insights into geometric parameters, nonlinear optical (NLO) properties, and molecular stability, offering a foundation for applications in materials science and photophysical property analysis. The involvement of different sites determined by molecular electrostatic potential (MEP) analysis highlights its significance in chemical reactivity studies (Khalid et al., 2020).

Bromination of Organic Substrates with Sodium Bromide and Hydrogen Peroxide

This research explores the use of selenoxides as catalysts for the bromination of organic substrates, including the efficient activation of hydrogen peroxide for bromination processes. The findings are pertinent to organic synthesis, particularly in the development of methodologies for the selective bromination of compounds, which is crucial for the synthesis of various organic molecules (Goodman & Detty, 2004).

Comparative Study of Anionic and Radical Cyclization

This comparative study of cyclization methods for the preparation of 1,3-dimethylindans demonstrates the utility of 2-Bromo-5-(4-methylphenyl)-1-pentene in synthesizing complex organic structures. It compares radical-mediated cyclization and intramolecular carbolithiation, revealing insights into stereochemical outcomes and mechanism pathways, which are critical for designing synthetic routes in organic chemistry (Bailey, Mealy, & Wiberg, 2002).

Vanadium(V)-Catalyzed Oxidative Bromination

This study presents a method for the oxidative bromination of alkenols and alkenes in alkyl carbonates, highlighting the role of vanadium(V)-complexes. Such research is significant for the field of green chemistry, focusing on less harmful solvents and conditions, thereby advancing sustainable synthetic strategies (Brücher & Hartung, 2011).

Temperature-Controlled Dimerization of α-Methylstyrene

Investigates the selective dimerization of α-methylstyrene catalyzed by Brönsted acidic ionic liquid, demonstrating temperature control over product selectivity. This research contributes to the development of catalysts and conditions that favor specific pathways, offering potential applications in the synthesis of polymers and fine chemicals (Wang et al., 2006).

Propriétés

IUPAC Name |

1-(4-bromopent-4-enyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLKVAFPVSVWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(4-methylphenyl)-1-pentene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)

![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)

![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)

![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)

![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)